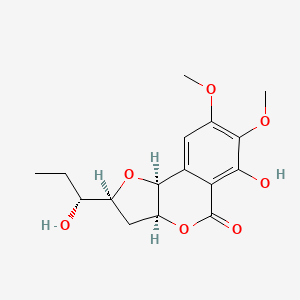
11-Hydroxymonocerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxymonocerin is a natural product found in Exserohilum rostratum with data available.
Scientific Research Applications
Antimalarial Activity
11-Hydroxymonocerin, along with its analogues, has been isolated from cultures of the fungal strain Exserohilum rostratum. This compound displayed activity against the multidrug-resistant strain of Plasmodium falciparum, indicating its potential application in antimalarial research. Its IC50 value against this strain was measured at 7.70 μM, suggesting significant efficacy (Sappapan et al., 2008).
Chemical Synthesis Studies
Research has been conducted on the synthetic assembly of 11-Hydroxymonocerin's core skeleton. This approach included a novel three-component Linchpin coupling and a stereocontrolled reduction, highlighting the compound's significance in synthetic organic chemistry (Li et al., 2014).
Total Synthesis and Structural Analysis
The first total syntheses of 11-Hydroxymonocerin isomers have been achieved. These syntheses utilized a double oxy-cyclization process involving a chiral hypervalent iodine species, contributing to the understanding of its stereochemical structure and potential applications in stereochemistry (Fujita et al., 2013).
properties
Product Name |
11-Hydroxymonocerin |
|---|---|
Molecular Formula |
C16H20O7 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
(2S,3aS,9bS)-6-hydroxy-2-[(1R)-1-hydroxypropyl]-7,8-dimethoxy-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one |
InChI |
InChI=1S/C16H20O7/c1-4-8(17)9-6-11-14(22-9)7-5-10(20-2)15(21-3)13(18)12(7)16(19)23-11/h5,8-9,11,14,17-18H,4,6H2,1-3H3/t8-,9+,11+,14+/m1/s1 |
InChI Key |
IELGRTIPFVIRGM-DKZXUEBISA-N |
Isomeric SMILES |
CC[C@H]([C@@H]1C[C@H]2[C@@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC)O |
Canonical SMILES |
CCC(C1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC)O |
synonyms |
11-hydroxymonocerin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



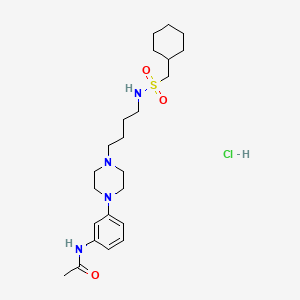
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)
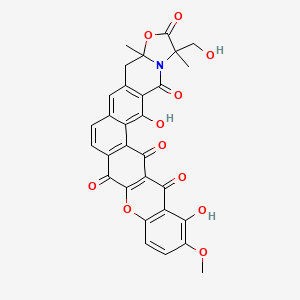
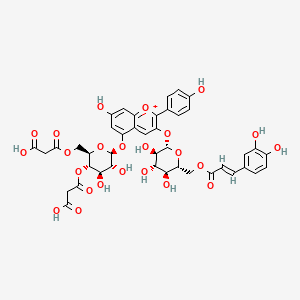

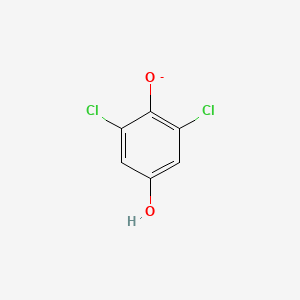

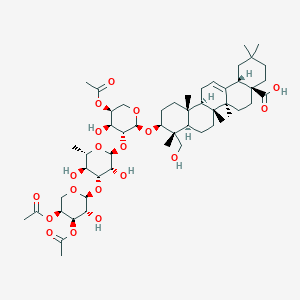
![3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone](/img/structure/B1262650.png)
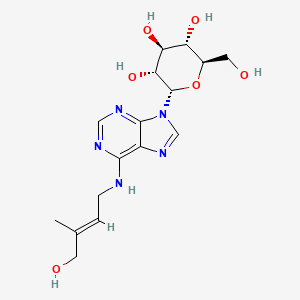
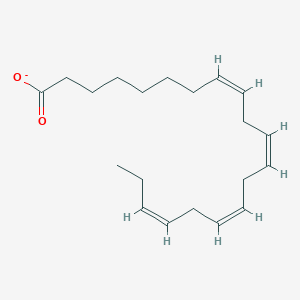
![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
![6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one](/img/structure/B1262661.png)
![1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)